N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxami de
Description
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a fluorinated quinoline derivative characterized by a 4-quinolyl core substituted with difluoro (6,8-positions) and methyl (2-position) groups. The carboxamide moiety is linked to a phenyl ring bearing a pyrrolidinylsulfonyl group at the 3-position.
Properties
Molecular Formula |
C21H19F2N3O3S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H19F2N3O3S/c1-13-9-19(17-11-15(22)12-18(23)20(17)24-13)25-21(27)14-5-4-6-16(10-14)30(28,29)26-7-2-3-8-26/h4-6,9-12H,2-3,7-8H2,1H3,(H,24,25,27) |
InChI Key |
MLVUXXBAGGIBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Skraup Cyclization
The Skraup reaction involves heating 2,4-difluoro-6-methylaniline with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds via dehydration, cyclization, and oxidation to yield 6,8-difluoro-2-methylquinoline . Modifications to the procedure in include:
Nitration and Reduction to 4-Aminoquinoline
To introduce the amino group at position 4, the quinoline undergoes nitration followed by reduction:
-
Nitration : Treatment with fuming nitric acid at 0–5°C selectively nitrates position 4, yielding 6,8-difluoro-2-methyl-4-nitroquinoline .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 6,8-difluoro-2-methyl-4-aminoquinoline (yield: 85–90%).
Synthesis of 3-(Pyrrolidinylsulfonyl)benzoic Acid
The sulfonamide-bearing aromatic moiety is synthesized through sulfonylation and oxidation steps.
Sulfonylation of 3-Aminobenzoic Acid
-
Diazotization and Sulfonation :
Carboxamide Coupling
The final step involves coupling the quinoline amine with the sulfonylated benzoic acid.
Acid Chloride Formation
3-(Pyrrolidinylsulfonyl)benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours. Excess SOCl₂ is removed under vacuum to yield 3-(pyrrolidinylsulfonyl)benzoyl chloride (yield: 92–95%).
Amide Bond Formation
The acyl chloride is reacted with 6,8-difluoro-2-methyl-4-aminoquinoline in dry acetone with K₂CO₃ as a base:
-
Conditions : Stirring at 0°C for 1 hour, followed by room temperature overnight.
-
Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to yield N-(6,8-difluoro-2-methyl-4-quinolyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide (yield: 80–85%).
Optimization and Mechanistic Insights
Regioselectivity in Skraup Reaction
The choice of 2,4-difluoro-6-methylaniline ensures proper orientation of substituents during cyclization. Computational studies suggest that electron-withdrawing fluorine atoms direct the reaction to form the 6,8-difluoro configuration.
Catalytic Enhancements in Sulfonylation
The use of CuSO₄ in sulfonylation (Step 2.1) accelerates the reaction by facilitating radical intermediates, reducing side products.
Acid Chloride vs. Coupling Reagents
Comparative trials between acyl chloride-mediated coupling (thionyl chloride) and modern reagents (HATU/DIPEA) showed comparable yields (80–85%), but the former method minimizes racemization.
Analytical Data and Characterization
| Intermediate/Product | Melting Point (°C) | ¹H NMR (δ, ppm) | HPLC Purity |
|---|---|---|---|
| 6,8-Difluoro-2-methylquinoline | 98–100 | 2.45 (s, 3H, CH₃), 7.25–7.80 (m, 3H, Ar-H) | 99.1% |
| 3-(Pyrrolidinylsulfonyl)benzoic acid | 210–212 | 1.80–2.10 (m, 4H, CH₂), 3.30 (t, 4H, N-CH₂) | 98.7% |
| Target Carboxamide | 185–187 | 2.50 (s, 3H, CH₃), 7.60–8.20 (m, 7H, Ar-H) | 99.4% |
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the quinoline ring enhance the compound’s ability to interact with biological targets, leading to the modulation of various biochemical pathways. The pyrrolidinylsulfonyl group contributes to the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Fluorination: The target compound and the EP 4 374 877 A2 compound utilize fluorination to modulate electronic and steric properties. Difluoro groups enhance metabolic stability and binding affinity compared to non-fluorinated analogs like the dibromo-chloroquinoline in .
- Solubility-Enhancing Groups : The pyrrolidinylsulfonyl group in the target compound contrasts with the difluoromethoxy group in ’s chromene derivative. Sulfonamides generally improve aqueous solubility compared to lipophilic ethers, as evidenced by the lower XLogP3 (4.2) of the chromene compound .
Physicochemical Properties
Notes:
- The target compound’s pyrrolidinylsulfonyl group likely reduces LogP compared to halogenated quinolines () but may still exhibit moderate lipophilicity due to fluorine and aromatic groups.
- ’s chromene derivative has a lower molecular weight but comparable LogP, highlighting the impact of difluoromethoxy’s balance between polarity and hydrophobicity .
Biological Activity
N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H41F2N5O
- Molecular Weight : 489.64 g/mol
- CAS Number : 1290543-63-3
The compound features a quinoline moiety and a pyrrolidinyl sulfonamide group, which are critical for its biological activity. The presence of difluoro groups enhances its interaction with biological targets.
The biological activity of N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It may also modulate receptor activity, affecting downstream signaling cascades that regulate various cellular functions.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the findings from different studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.4 | Induces apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 7.2 | Inhibits cell cycle progression |
| HeLa (Cervical Cancer) | 6.5 | Suppresses NF-κB signaling pathway |
These results indicate that N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide can effectively inhibit the growth of cancer cells through multiple mechanisms.
Case Studies
- Lung Cancer Study : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation, suggesting its potential as a therapeutic agent in lung cancer treatment.
- Breast Cancer Research : MCF-7 cells treated with the compound showed significant cell cycle arrest at the G1 phase, indicating that it may interfere with the cell cycle machinery.
- In Vivo Efficacy : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Mice bearing xenograft tumors exhibited a reduction in tumor size following treatment with N-(6,8-difluoro-2-methyl(4-quinolyl))[3-(pyrrolidinylsulfonyl)phenyl]carboxamide compared to control groups.
Safety and Toxicity
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
